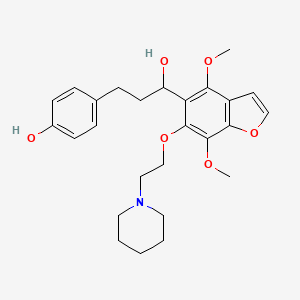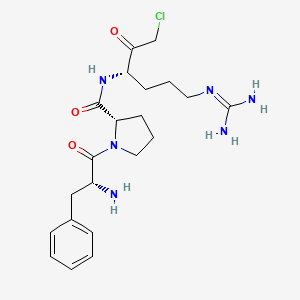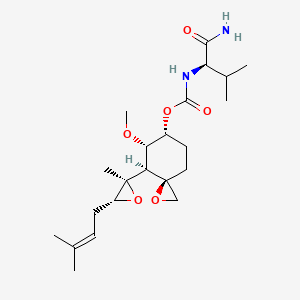
Prallethrin
Overview
Description
- It is commonly used as a mosquito repellent in households. Marketed under various brand names, including “GoodKnight Silver Power,” “All Out,” and “Quit Mozz” in India, it effectively controls mosquitoes and other flying insects .
Mechanism of Action
Target of Action
Prallethrin, a synthetic pyrethroid insecticide, primarily targets the nervous system of insects . It specifically interacts with voltage-gated sodium channels (VGSCs) in the central and peripheral nervous system .
Mode of Action
This compound acts as an excitotoxin . It prevents the closure of sodium voltage-gated ion channels present in the axonal membrane . This action alters nerve function, causing paralysis in the target insect pests, eventually leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuronal signaling pathway . By preventing the closure of VGSCs, this compound disrupts the normal propagation of action potentials along the nerve fibers . This disruption in neuronal signaling leads to the paralysis and eventual death of the insect.
Pharmacokinetics
The pharmacokinetics of this compound, like other pyrethroids, is characterized by rapid onset and association with acute, peak exposures . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the nervous system of the affected insects. The compound’s interaction with VGSCs leads to changes in neuron firing, ultimately resulting in neurotoxicity . This neurotoxic effect manifests as paralysis in the insects, leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is commonly used as a liquid vaporizer in households, schools, and offices to repel mosquitoes . The liquid is drawn up through a porous clay carbon wick by capillary action then vaporized with a heater . This method of application can be influenced by environmental conditions such as temperature and humidity. Additionally, this compound is very toxic to bees and fish but has low toxicity to birds , indicating that its efficacy and impact can vary significantly among different species and ecosystems.
Biochemical Analysis
Biochemical Properties
Prallethrin interacts with voltage-gated sodium channels (VGSCs) in the central and peripheral nervous system, leading to changes in neuron firing, and ultimately neurotoxicity . It also has the ability to bind with lung surfactant proteins (SPs) employing hydrogen and hydrophobic interactions .
Cellular Effects
This compound can bind with the four SPs using several interactions such as hydrogen bonds, alkyl bonds, Pi–Pi interaction, Van der Waals interaction, and others . These interactions could impair critical functions of SPs in lungs, increasing susceptibility towards a range of respiratory illnesses, pathogenic infections, and malignancy .
Molecular Mechanism
The adverse outcome pathway (AOP) shared by pyrethroids, including this compound, involves the ability to interact with VGSCs in the central and peripheral nervous system, leading to changes in neuron firing, and ultimately neurotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to decrease mosquito population size, longevity, and biting rate over time . It has also been observed to have effects on exhaled CO2 in mice upon inhalation .
Dosage Effects in Animal Models
In animal models, this compound has been observed to induce a syndrome consisting of aggressive sparring, altered sensitivity to external stimuli, and fine tremor progressing to whole-body tremor and prostration . The effects were seen across species, sexes, and routes of administration .
Metabolic Pathways
As a pyrethroid, it is known to interact with VGSCs, which play a crucial role in the conduction of nerve impulses .
Transport and Distribution
It is known that this compound is a lipophilic compound, which allows it to easily cross cell membranes .
Subcellular Localization
Given its lipophilic nature and its known interactions with VGSCs, it is likely that this compound can localize to various compartments within the cell .
Preparation Methods
Industrial Production: The industrial production methods for Prallethrin are proprietary, but they likely involve efficient and scalable processes.
Chemical Reactions Analysis
Reactivity: Prallethrin is a pyrethroid, and its chemical structure makes it susceptible to various reactions.
Common Reagents and Conditions: While specific reagents and conditions are not disclosed, pyrethroids typically undergo oxidation, reduction, and substitution reactions.
Major Products: These reactions yield various derivatives, which may have distinct insecticidal properties.
Scientific Research Applications
Chemistry: Prallethrin’s chemical properties make it valuable for studying insecticides and their mechanisms.
Biology: Researchers explore its effects on insects, including toxicity and resistance mechanisms.
Medicine: Investigating its safety and potential therapeutic applications.
Industry: this compound is crucial in developing effective insect repellents and pest control products.
Comparison with Similar Compounds
Uniqueness: Prallethrin’s distinct structure sets it apart from other pyrethroids.
Similar Compounds: While I don’t have a specific list, other pyrethroids like and are related.
Properties
IUPAC Name |
(2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKRKQBMYOFFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032572 | |
| Record name | Prallethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
313.5 °C at 760 mm Hg | |
| Record name | Prallethrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
139 °C (282 °F) - closed cup | |
| Record name | Prallethrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 8 mg/L at 25 °C, In water, 8.51 ppm at 25 °C; Soluble in most organic solvents, In water, 8.03 mg/L at 25 °C and pH 5.5-5.6, In water, 4.88 mg/L at 20 °C, In hexane, methanol, xylene, >500 g/kg at 20-25 °C | |
| Record name | Prallethrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.03 at 20 °C/4 °C | |
| Record name | Prallethrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure: 3.5X10-5 mm Hg at 20 °C; 1X10-4 mm Hg at 30 °C, Vapor pressure: 3.15X10-5 mm Hg at 25 °C (technical grade), 3.5X10-5 mm at 20 °C | |
| Record name | Prallethrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to increase sodium entry. /Pyrethroids/, (1) The interaction of a series of pyrethroid insecticides with the Na+ channels in myelinated nerve fibres of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. (2) Out of 11 pyrethroids 9 insecticidally active compounds induce a slowly decaying Na+ tail current on termination of a step depolarization, whereas the Na+ current during depolarization was hardly affected. These tail currents are most readily explained by a selective reduction of the rate of closing of the activation gate in a fraction of the Na+ channels that have opened during depolarization. (3) The rate of decay of the Na+ tail current varies considerably with pyrethroid structure. After alpha-cyano pyrethroids the decay is at least one order of magnitude slower than after non-cyano pyrethroids. The decay always follows a single-exponential time course and is reversibly slowed when the temperature is lowered from 25 to 0 degrees C. Arrhenius plots in this temperature range are linear. (4) These results indicate that the relaxation of the activation gate in pyrethroid-affected Na+ channels is governed by an apparent first order, unimolecular process and that the rate of relaxation is limited by a single energy barrier. Application of transition state theory shows that after alpha-cyano pyrethroids this energy barrier is 9.6 kJ/mol higher than after non-cyano pyrethroids. (5) Differences in rate of decay of the Na+ tail current account for the reported differences in repetitive nerve activity induced by various pyrethroids. In addition, the effect of temperature on the rate of decay explains the increase in repetitive activity with cooling.. /Pyrethroids/, Type I Pyrethroid esters /lacking the alpha-cyano substituents/ affect sodium channels in nerve membranes, causing repetitive (sensory, motor) neuronal discharge and a prolonged negative afterpotential, the effects being quite similar to those produced by DDT /dichlorodiphenyltrichloroethane/. /Pyrethroid esters lacking the alpha-cyano substituent/, For more Mechanism of Action (Complete) data for Prallethrin (6 total), please visit the HSDB record page. | |
| Record name | Prallethrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow to yellow brown liquid | |
CAS No. |
23031-36-9 | |
| Record name | Prallethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23031-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prallethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Prallethrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Liquid at room temperatures | |
| Record name | Prallethrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)
